3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine
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Description
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine (herein referred to as 4-bromo-pyrazine) is a heterocyclic aromatic compound that has been studied for its potential applications in the scientific research field. Its unique chemical structure, with a pyrazine ring and a bromo substituent, makes it a valuable compound for a variety of research studies.
Scientific Research Applications
Anticancer Activity
Research has explored the anticancer properties of compounds based on pyrazole structures. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds, including derivatives of 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating potential anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis of Novel Derivatives
Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in chemical synthesis (Martins et al., 2013). Additionally, Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing their application in creating new antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Bioactive Compounds
Yuvaraj et al. (2014) reported on the synthesis of bioactive pyrazolothiazoles, emphasizing their potential in developing anti-inflammatory agents (Yuvaraj, Mendon, Almeida, Dhiman, & Girish, 2014).
Versatile Precursors in Synthesis
Salem et al. (2016) described the use of 2-bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor for creating various novel compounds, demonstrating the flexibility of pyrazole derivatives in chemical synthesis (Salem, Darweesh, Farag, & Elwahy, 2016).
Antimicrobial and Antifungal Properties
Zaki, Sayed, and Elroby (2016) synthesized pyrazole derivatives and evaluated their antimicrobial and antifungal activities, highlighting their potential in creating new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLIKOHGCSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine |
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